2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-cyclopropyl-acetamide

Description

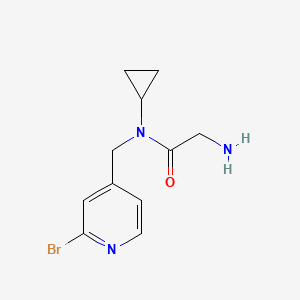

2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-cyclopropyl-acetamide is a heterocyclic compound featuring a pyridine core substituted with a bromine atom at the 2-position, a methyl group at the 4-position, and an acetamide moiety bearing a cyclopropyl group. This structure combines aromatic, halogenated, and amide functionalities, which are common in pharmaceutical and agrochemical intermediates.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-cyclopropylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN3O/c12-10-5-8(3-4-14-10)7-15(9-1-2-9)11(16)6-13/h3-5,9H,1-2,6-7,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZHGSPJKFMVICB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CC(=NC=C2)Br)C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601167299 | |

| Record name | Acetamide, 2-amino-N-[(2-bromo-4-pyridinyl)methyl]-N-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601167299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353977-87-3 | |

| Record name | Acetamide, 2-amino-N-[(2-bromo-4-pyridinyl)methyl]-N-cyclopropyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353977-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-amino-N-[(2-bromo-4-pyridinyl)methyl]-N-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601167299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Overview

2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-cyclopropyl-acetamide is a synthetic organic compound featuring a pyridine ring with a bromine substitution and an amino group. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in antibacterial and antifungal applications.

| Property | Value |

|---|---|

| Molecular Formula | C11H16BrN3O |

| Molecular Weight | 284.157 g/mol |

| InChI Key | YZHGSPJKFMVICB-UHFFFAOYSA-N |

| Melting Point | Not specified |

| Boiling Point | Not specified |

The mechanism of action of this compound is likely related to its interactions with specific biological targets, such as enzymes or receptors. The presence of the bromine atom and the amino group may enhance binding affinity and specificity, potentially modulating the activity of these molecular targets .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on various pyridine derivatives have shown promising antibacterial and antifungal activities against several pathogens:

- Antibacterial Activity : Compounds with similar structures demonstrated minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

- Antifungal Activity : MIC values against fungi such as Candida albicans ranged from 16.69 to 78.23 µM .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The presence of electron-donating or withdrawing groups on the pyridine ring can significantly affect its antimicrobial potency. For example, the introduction of bromine has been associated with increased antibacterial activity in similar compounds .

Case Studies

- Study on Pyridine Derivatives : A comprehensive study evaluated the biological activity of various pyridine derivatives, including those similar to this compound. The results indicated that modifications to the pyridine ring could enhance antibacterial efficacy against strains like Bacillus subtilis and Pseudomonas aeruginosa.

- Evaluation of Antifungal Properties : Another investigation focused on the antifungal properties of related compounds, revealing that certain substitutions could lead to significantly lower MIC values against pathogenic fungi, thereby suggesting potential therapeutic applications for treating fungal infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-cyclopropyl-acetamide with three analogous compounds, focusing on structural features, physicochemical properties, and synthesis methodologies.

2-[(4-Bromo-2,6-dimethylphenyl)amino]-N-cyclopropylacetamide

- Molecular Formula : C₁₃H₁₇BrN₂O

- Molar Mass : 297.19 g/mol

- Key Features :

- A brominated benzene ring with 2,6-dimethyl substituents.

- Cyclopropylacetamide side chain.

- Comparison: The absence of a pyridine ring reduces electron-withdrawing effects compared to the target compound. Both compounds share the cyclopropylacetamide motif, suggesting similar metabolic stability due to the cyclopropyl group’s resistance to oxidative degradation .

2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide

- Molecular Formula : C₁₂H₁₀BrN₃O

- Molar Mass : 308.14 g/mol

- Key Features :

- Pyrazine ring (six-membered di-nitrogen heterocycle) as the amide substituent.

- Dihedral angle of 54.6° between the bromophenyl and pyrazine rings, influencing crystal packing and intermolecular interactions.

- Comparison: The pyrazine ring introduces additional hydrogen-bonding sites (N atoms) compared to the pyridine in the target compound.

Anamorelin (Ghrelin Agonist)

- Molecular Formula : C₂₉H₃₈ClN₅O₃

- Molar Mass : 583 Da

- Key Features: Complex structure with indole, benzylpiperidine, and dimethylamino groups. Demonstrated ghrelin receptor agonism without promoting tumor growth in preclinical models.

- Comparison :

- While structurally distinct, anamorelin shares the acetamide backbone, highlighting the pharmacological relevance of amide bonds in drug design.

- The target compound’s simpler structure may offer advantages in synthetic accessibility but lacks demonstrated biological activity in the provided evidence .

Data Tables for Comparative Analysis

Structural and Crystallographic Insights

- Crystal Packing: The dihedral angles between aromatic systems (e.g., 54.6° in 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide) influence molecular conformation and solid-state interactions.

- Bond Lengths and Angles : Standard bond lengths (e.g., C–Br: ~1.89 Å, C–N: ~1.34 Å) are expected to align with reported values for brominated heterocycles and amides .

Q & A

Q. What are the standard synthetic routes for 2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-cyclopropyl-acetamide in academic settings?

The compound is typically synthesized via carbodiimide-mediated coupling. For example, 2-bromo-pyridin-4-ylmethylamine is reacted with cyclopropane-substituted acetamide derivatives using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in dichloromethane. Triethylamine is added to maintain basic conditions (273 K, 3 hours), followed by extraction and slow evaporation for crystallization .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is employed, with data refined using the SHELX suite (e.g., SHELXL for small-molecule refinement). Hydrogen atoms are placed in calculated positions using a riding model, and intermolecular interactions (e.g., N–H⋯O/N hydrogen bonds) are analyzed to resolve packing motifs. Dihedral angles between aromatic rings are critical for understanding steric effects .

Q. What spectroscopic techniques validate the purity and structure of this compound?

NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS) are standard. For example, IR confirms the amide C=O stretch (~1650–1700 cm⁻¹), while ¹H NMR resolves cyclopropyl and pyridinyl proton environments. Discrepancies between spectral data and crystallographic results require multi-technique cross-validation .

Advanced Research Questions

Q. How do steric effects from the cyclopropyl and 2-bromo-pyridinyl groups influence synthetic yields?

Steric hindrance from the cyclopropyl group can reduce coupling efficiency. Optimization involves lowering reaction temperatures (e.g., 273 K), extending reaction times, or using bulky base additives to mitigate repulsion between the pyridinyl and cyclopropyl moieties. Slow evaporation crystallization minimizes defects in the final product .

Q. What strategies resolve contradictions between theoretical (DFT) and experimental bond-length data in the amide group?

Discrepancies often arise from dynamic vs. static crystal environments. Hybrid methods, such as combining SC-XRD with periodic DFT calculations (accounting for crystal packing forces), improve accuracy. For example, deviations in C–N bond lengths >0.02 Å may indicate overlooked intermolecular interactions .

Q. How does this compound’s hydrogen-bonding network affect its potential as a ligand in coordination chemistry?

The amide N–H and pyridinyl N atoms serve as donor sites, forming stable complexes with transition metals (e.g., Cu²⁺, Pd²⁺). Crystal packing analysis (e.g., R₂²(10) motifs in ) reveals dimeric structures that enhance ligand rigidity, favoring selective metal coordination .

Q. What experimental precautions are necessary when handling brominated acetamide derivatives?

Brominated compounds require inert atmosphere handling (glovebox/Schlenk techniques) to prevent debromination. Toxicity assessments (e.g., MedChemExpress safety protocols) recommend PPE, fume hoods, and waste neutralization protocols for halogenated byproducts .

Data Analysis and Methodological Considerations

Q. How are intermolecular interactions quantified in crystallographic studies of this compound?

SHELXL’s HAREA and PLATON tools analyze hydrogen bonds (distance/angle criteria: D–H⋯A < 3.5 Å, angle > 120°) and π-π interactions (inter-planar distances < 4.0 Å). Weak C–H⋯N/O interactions are mapped to explain 2D network formation .

Q. What statistical methods address batch-to-batch variability in synthetic reproducibility?

Multivariate analysis (e.g., PCA of NMR/HRMS data) identifies outlier batches. Controlled crystallization (slow evaporation vs. diffusion methods) reduces polymorphism risks, as noted in and .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

Accelerated stability studies (ICH guidelines) use HPLC-UV to monitor degradation products. For example, acidic conditions may hydrolyze the amide bond, while the bromopyridinyl group is prone to photodegradation, requiring amber vial storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.